3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine
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Overview
Description
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine is a compound that features a pyridine ring substituted with a bromomethyl group and a bis(tert-butoxycarbonyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine typically involves the protection of an amine group with tert-butoxycarbonyl (Boc) groups, followed by bromination of the methyl group on the pyridine ring. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal .
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are typical conditions for removing Boc groups.
Major Products Formed
Scientific Research Applications
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the synthesis of potential drug candidates by modifying its structure to enhance biological activity.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The tert-butoxycarbonyl groups serve as protecting groups that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
3-[Bis(tert-butoxycarbonyl)amino]-5-methylpyridine: Similar structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Amino-5-(bromomethyl)pyridine: Lacks the tert-butoxycarbonyl protecting groups, making it more reactive but less stable under certain conditions.
Uniqueness
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine is unique due to the combination of the bromomethyl group and the bis(tert-butoxycarbonyl)amino group. This combination allows for selective reactions and protection of the amine group, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H23BrN2O4 |
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Molecular Weight |
387.27 g/mol |
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyridin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-7-11(8-17)9-18-10-12/h7,9-10H,8H2,1-6H3 |
InChI Key |
NMDPYMMXQVKJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC(=C1)CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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